Technical Monograph: 5,8-Dihydroxy-7-methoxyflavone (Isowogonin)
Technical Monograph: 5,8-Dihydroxy-7-methoxyflavone (Isowogonin)
Topic: 5,8-Dihydroxy-7-methoxyflavone (Isowogonin) Chemical Structure and Properties Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals[1]
[1]
Executive Summary & Chemical Identity
5,8-Dihydroxy-7-methoxyflavone , commonly known as Isowogonin , is a rare, naturally occurring O-methylated flavone found primarily in the roots of Scutellaria baicalensis (Huang-Qin) and Mosla scabra.[1][2] It is a structural isomer of the more widely studied Wogonin (5,7-dihydroxy-8-methoxyflavone).
Despite its structural similarity to Wogonin, Isowogonin possesses distinct physicochemical properties and a unique pharmacological profile, characterized by potent antioxidant, anti-inflammatory, and anti-influenza activities.[1] This guide provides a definitive reference for its identification, synthesis, and biological characterization, addressing the common analytical confusion between Isowogonin and its isomers.
Chemical Identifiers
| Property | Detail |
| Common Name | Isowogonin |
| IUPAC Name | 5,8-dihydroxy-7-methoxy-2-phenylchromen-4-one |
| CAS Registry Number | 4431-47-4 |
| Molecular Formula | C₁₆H₁₂O₅ |
| Molecular Weight | 284.26 g/mol |
| PubChem CID | 20489 |
| Key Isomers | Wogonin (5,7-OH, 8-OMe), Oroxylin A (5,7-OH, 6-OMe), Negletein (5,6-OH, 7-OMe) |
Structural Characterization & Spectroscopy
Accurate differentiation of Isowogonin from Wogonin relies on specific NMR signatures, particularly the proton environment on Ring A.[1]
Nuclear Magnetic Resonance (NMR) Signature
The defining feature of Isowogonin is the presence of a single aromatic proton at position C-6 on Ring A, flanked by a hydroxyl group at C-5 and a methoxy group at C-7.
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¹H NMR (500 MHz, DMSO-d₆):
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δ 12.45 (s, 1H): Chelated hydroxyl group at C-5 (characteristic of 5-OH flavones).
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δ 8.70 (s, 1H): Hydroxyl group at C-8 .
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δ 8.05 (m, 2H): Protons at C-2', C-6' (Ring B).[1]
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δ 6.81 (s, 1H): Proton at C-6 (Ring A). Note: In Wogonin, the Ring A proton is at C-6 but shifted due to 5,7-OH flanking.[1]
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δ 3.92 (s, 3H): Methoxy group at C-7 .
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¹³C NMR (125 MHz, DMSO-d₆):
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Key signals: δ 182.5 (C-4, Carbonyl), δ 154.0 (C-7), δ 129.5 (C-8), δ 99.5 (C-6).[1]
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Mass Spectrometry[1][4]
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ESI-MS (Positive Mode): m/z 285.1 [M+H]⁺.
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Fragmentation Pattern: Loss of methyl radical (•CH₃, -15 Da) and CO (-28 Da) are typical. A diagnostic fragment at m/z 270 (demethylated product) is often observed.
Visualization: Structure & Isomerism
The following diagram illustrates the structural relationship between Isowogonin and its primary isomer, Wogonin, highlighting the critical substitution pattern on Ring A.
Caption: Structural comparison of Isowogonin and Wogonin. Note the inversion of the hydroxyl/methoxy groups at positions 7 and 8.
Pharmacological Mechanisms
Isowogonin exhibits a "multi-target" pharmacological profile. Its activity is driven by the planar flavone structure and the specific redox potential conferred by the 5,8-dihydroxy motif (hydroquinone-like system).
Antioxidant Activity (Nrf2 Pathway)
Isowogonin is a potent scavenger of reactive oxygen species (ROS), exhibiting IC₅₀ values (~8.25 µg/mL) superior to ascorbic acid in DPPH assays.
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Mechanism: Activation of the Nrf2-ARE pathway . The compound facilitates the nuclear translocation of Nrf2, upregulating Phase II detoxifying enzymes like Heme Oxygenase-1 (HO-1).
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Structural Basis: The ortho-dihydroxy (catechol) or para-dihydroxy (hydroquinone) moieties in flavonoids are critical for electron donation. Isowogonin's 5,8-dihydroxy arrangement allows for effective radical stabilization.[1]
Anti-Inflammatory Action[2][4][5][6][7][8][9][10][11]
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Target: Inhibition of PGE2 production in LPS-induced macrophages.
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Pathway: Downregulation of NF-κB signaling.[4] By preventing the phosphorylation of IκBα, Isowogonin blocks the nuclear entry of the p65 subunit, thereby suppressing the transcription of pro-inflammatory cytokines (iNOS, COX-2).[1]
Antiviral Properties
Recent studies identify Isowogonin as a constituent in extracts active against Influenza A and HHV-1 . The mechanism likely involves interference with viral neuraminidase or replication machinery, similar to other methoxyflavones.[1]
Caption: Dual mechanistic action of Isowogonin on Oxidative Stress (Nrf2) and Inflammation (NF-κB).
Experimental Protocols
Synthesis Protocol: Convergent Route from Chrysin
Natural isolation of Isowogonin is low-yield. The following semi-synthetic protocol (adapted from Righi et al. and Huang et al.[5]) converts the abundant flavone Chrysin into Isowogonin via a bromination-methoxylation sequence.[5]
Reagents Required:
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Chrysin (Starting Material)[5]
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N-Bromosuccinimide (NBS)
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Sodium Methoxide (NaOMe) / Methanol
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Hydrobromic acid (HBr) or BBr₃ (for demethylation)
Workflow:
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Protection: Methylate Chrysin (5,7-dihydroxyflavone) using Dimethyl Sulfate/K₂CO₃ to yield 5,7-Dimethoxyflavone .
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Bromination: React 5,7-Dimethoxyflavone with NBS in CCl₄ (reflux, 4h) to introduce a bromine atom at the C-8 position.
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Methoxylation: Treat the brominated intermediate with NaOMe in anhydrous methanol (CuI catalyst, reflux, 12h).
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Reaction: Nucleophilic aromatic substitution replaces Br with OMe.
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Product: 5,7,8-Trimethoxyflavone.[1]
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-
Selective Demethylation:
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Dissolve 5,7,8-Trimethoxyflavone in anhydrous CH₂Cl₂ at -78°C.
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Add BBr₃ (1.0 eq) cautiously to selectively deprotect the C-5 and C-8 positions while retaining the C-7 methoxy group (controlled by steric hindrance and chelation stability).
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Note: Complete demethylation yields Norwogonin (5,7,8-trihydroxyflavone).[1] Careful optimization is required to stop at the 5,8-dihydroxy-7-methoxy stage.
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Alternative: Use HBr/Acetic Acid for partial demethylation.
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Isolation Protocol (Plant Extraction)
For researchers preferring natural sources, Scutellaria baicalensis roots are the standard matrix.
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Extraction: Macerate dried root powder (100g) in Acetone (1L) for 24h. Filter and evaporate to dryness.
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Partition: Suspend residue in water and partition sequentially with Hexane (remove lipids) -> Ethyl Acetate (Target Fraction) -> n-Butanol.
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Chromatography:
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Stationary Phase: Silica Gel 60.
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Mobile Phase: Chloroform:Methanol (Gradient 100:0 to 95:5).
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Fractionation: Isowogonin typically elutes after Wogonin due to the 5,8-dihydroxy functionality interacting more strongly with silica than the 5-hydroxy-8-methoxy system of Wogonin.
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-
Purification: Recrystallize from Methanol/Chloroform to obtain yellow needles.
References
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Synthesis & Chemical Structure
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Biological Activity (Antioxidant/Anti-inflammatory)
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Phytochemistry & Occurrence
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Wang, Z. L., et al.[1] "A comprehensive review on phytochemistry, pharmacology, and flavonoid biosynthesis of Scutellaria baicalensis." Pharmaceutical Biology, 2018.[1] Link
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Popova, T. P., et al. "5,8-Dihydroxy-7-methoxyflavone from the roots of Scutellaria baicalensis."[1] Chemistry of Natural Compounds, 1973.[1] Link
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Sources
- 1. A comprehensive review on phytochemistry, pharmacology, and flavonoid biosynthesis of Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cas 3570-62-5,5-hydroxy-7,8-dimethoxyflavone | lookchem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Application of High-Throughput Sequencing on the Chinese Herbal Medicine for the Data-Mining of the Bioactive Compounds [frontiersin.org]
- 7. Application of High-Throughput Sequencing on the Chinese Herbal Medicine for the Data-Mining of the Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
